Iotroxate methylglucmine salt

Description

Historical Trajectory of Iodinated Contrast Media Development

The development of iodinated contrast media has been a story of continuous chemical refinement, driven by the dual goals of enhancing image quality and improving patient tolerance. This evolution provides the essential backdrop for understanding the research significance of specific agents like iotroxate methylglucamine salt.

Early Organic Iodine Carriers and Toxicity Reduction Strategies

The journey of iodinated contrast agents began with the recognition of iodine's ability to attenuate X-rays, a property identified as early as 1920. nih.gov Initial attempts in the 1920s utilized simple inorganic iodine salts, such as sodium iodide, for urography and angiography. nih.govkoreamed.org However, these early agents were highly toxic and provided poor image quality, rendering them unsuitable for widespread intravenous use. nih.gov

A pivotal breakthrough came with the strategy of binding iodine to organic molecules. This approach was found to significantly reduce the toxicity of the iodine. nih.gov One of the first organic iodine compounds developed in the late 1920s was "Uroselectan". nih.gov While a significant step forward in reducing toxicity, its major drawback was poor radiographic contrast because each molecule carried only one iodine atom. nih.gov This led to further research into molecules that could carry more iodine while maintaining low toxicity. The development of di-iodinated compounds like "Diodrast" followed, becoming a principal urographic agent from the 1930s to the 1950s. nih.gov The core research principle established during this era was that the chemical structure of the organic carrier was paramount in dictating both the efficacy and the safety profile of the contrast agent.

Evolution from Monomeric to Dimeric and Ionic Agents in Research Contexts

The 1950s marked a significant leap with the introduction of tri-iodinated benzoic acid derivatives. koreamed.orgtandfonline.com These monomeric (single benzene (B151609) ring) agents, such as diatrizoate and iothalamate, became the standard for intravascular contrast for the subsequent two decades. nih.gov These agents were ionic, meaning they dissociated into a radiopaque anion (the iodinated benzoic acid derivative) and a cation (typically sodium or meglumine) in solution. nps.org.auradiopaedia.org

A critical area of research during this period was the investigation of the properties of these ionic monomers. A key finding was that their high osmolality, often five to eight times that of blood, was a primary contributor to adverse effects. nih.govrsna.org This hyperosmolality induced a significant fluid shift into the extracellular space. nih.gov

This challenge spurred the next evolutionary step in contrast media research: the development of agents with lower osmolality. Two main strategies emerged: the creation of non-ionic monomers and the synthesis of ionic and non-ionic dimers. Non-ionic monomers, introduced in the 1970s, achieved lower osmolality by replacing the ionizing carboxylic acid group with non-ionizing, hydrophilic groups. nih.gov

Simultaneously, researchers explored the concept of dimers, which involve linking two tri-iodinated monomer units together. nih.gov The rationale was that a dimeric molecule could carry six iodine atoms for every two particles in solution (in the case of ionic dimers) or for each single particle (for non-ionic dimers), thereby increasing the iodine concentration per osmotically active particle and improving radiographic density at a lower osmolality compared to ionic monomers. rsna.orgnih.gov This evolution is a clear example of targeted chemical engineering to solve a specific biophysical problem.

Positioning of Iotroxate Methylglucamine Salt within Dimeric Ionic Contrast Agents Research

Iotroxate methylglucamine salt fits squarely into the research narrative of the 1970s as a dimeric, ionic contrast agent. tandfonline.com Specifically, it is the meglumine (B1676163) salt of iotroxic acid. Iotroxic acid is a dimer of two tri-iodobenzoic acid molecules linked by a central chain. tandfonline.com As an ionic agent, it dissociates in solution.

The research context for iotroxate methylglucamine salt was primarily in the field of intravenous cholangiography, the radiographic visualization of the bile ducts. tandfonline.comnps.org.aunih.gov The search for improved cholangiographic agents in the 1970s led to the synthesis of iotroxate and another dimer, iodoxamate. tandfonline.com These were developed to be preferentially excreted by the liver into the bile, a pharmacokinetic property crucial for their intended application. nps.org.au

Research involving iotroxate methylglucamine salt was therefore focused on comparing its efficacy and properties against other available cholangiographic agents, such as the earlier dimer iodipamide (B1672019) and the contemporary dimer iodoxamate, as well as the monomeric agent ioglycamide. tandfonline.comnih.gov These comparative studies were essential for determining which chemical structure provided the optimal balance of biliary excretion, radiographic opacification, and patient tolerance. tandfonline.comnih.govajronline.org

Academic Significance and Research Niche of Iotroxate Methylglucamine Salt

The academic significance of iotroxate methylglucamine salt lies in its role as a tool for investigating the structure-activity relationships of hepatobiliary contrast agents. Research on this compound helped to elucidate how modifications to the dimeric structure influence pharmacokinetic properties like biliary excretion and protein binding, as well as the incidence of adverse reactions.

Double-blind clinical studies were a cornerstone of the research into iotroxate methylglucamine salt. For instance, one comparative study of iotroxate and iodoxamate, both meglumine salts, found them to be equally effective in opacifying the bile ducts. However, iotroxate demonstrated a significantly earlier time to good or adequate visualization, a finding attributed to its higher excretion rate by the liver. nih.govajronline.org

Another key research area was the comparison with older agents. A double-blind study comparing iotroxate with meglumine ioglycamate showed that equal visualization could be achieved with a lower total iodine dose for iotroxate. nih.gov This finding was significant because it demonstrated that a higher biliary clearance could lead to a reduction in the required amount of the agent. nih.gov

The following tables present synthesized data from comparative research studies, illustrating the research niche of iotroxate methylglucamine salt.

Table 1: Comparative Biliary Excretion Rates in a Preclinical Model

| Contrast Agent (Meglumine Salt) | Maximum Rate of Biliary Excretion (μmol/min/kg) |

| Iotroxamate (ITX) | 2.23 ± 0.28 |

| Iodoxamate (IDX) | 2.91 ± 0.39 |

| Ioglycamide (IGL) | 1.22 ± 0.19 |

| Data from a study in bile-fistula dogs, demonstrating the higher excretion efficiency of the newer dimeric agents compared to ioglycamide. nih.gov |

Table 2: Overview of Adverse Reaction Frequencies in Clinical Research

| Contrast Agent (Meglumine Salt) | Overall Frequency of Adverse Reactions (%) |

| Iotroxate | 7% |

| Iodoxamate | 11% |

| Ioglycamide | 16% |

| Synthesized from a review of clinical literature, indicating a lower overall incidence of adverse reactions for iotroxate in comparative contexts. tandfonline.com |

Table 3: Side Effects in a Double-Blind Comparative Clinical Trial

| Contrast Agent | Number of Patients | Incidence of Side Effects |

| Meglumine Iotroxate | 97 | 10.3% |

| Meglumine Ioglycamate | 98 | 20.4% |

| Data from a double-blind study showing a statistically significant reduction in side effects for iotroxate compared to ioglycamate. nih.gov |

These research findings collectively positioned iotroxate methylglucamine salt as a refined agent within the class of ionic dimers for cholangiography, demonstrating improved pharmacokinetic and tolerance profiles over some of its predecessors and contemporaries. Its study contributed valuable data to the ongoing effort to optimize the chemical design of contrast media for specific diagnostic applications.

Structure

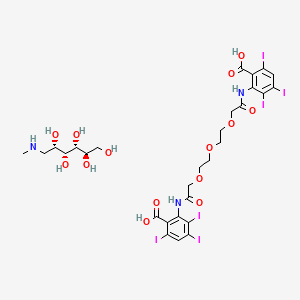

2D Structure

Properties

CAS No. |

72704-51-9 |

|---|---|

Molecular Formula |

C29H35I6N3O14 |

Molecular Weight |

1411.0 g/mol |

IUPAC Name |

2-[[2-[2-[2-[2-(2-carboxy-3,5,6-triiodoanilino)-2-oxoethoxy]ethoxy]ethoxy]acetyl]amino]-3,4,6-triiodobenzoic acid;(2R,3R,4R,5S)-6-(methylamino)hexane-1,2,3,4,5-pentol |

InChI |

InChI=1S/C22H18I6N2O9.C7H17NO5/c23-9-5-11(25)17(27)19(15(9)21(33)34)29-13(31)7-38-3-1-37-2-4-39-8-14(32)30-20-16(22(35)36)10(24)6-12(26)18(20)28;1-8-2-4(10)6(12)7(13)5(11)3-9/h5-6H,1-4,7-8H2,(H,29,31)(H,30,32)(H,33,34)(H,35,36);4-13H,2-3H2,1H3/t;4-,5+,6+,7+/m.0/s1 |

InChI Key |

DELCIEAGWBSQGH-WZTVWXICSA-N |

Isomeric SMILES |

CNC[C@@H]([C@H]([C@@H]([C@@H](CO)O)O)O)O.C1=C(C(=C(C(=C1I)I)NC(=O)COCCOCCOCC(=O)NC2=C(C(=CC(=C2I)I)I)C(=O)O)C(=O)O)I |

Canonical SMILES |

CNCC(C(C(C(CO)O)O)O)O.C1=C(C(=C(C(=C1I)I)NC(=O)COCCOCCOCC(=O)NC2=C(C(=CC(=C2I)I)I)C(=O)O)C(=O)O)I |

Related CAS |

68890-05-1 (Parent) |

Origin of Product |

United States |

Ii. Synthetic Methodologies and Chemical Derivatization of Iotroxate Methylglucamine Salt

General Principles of Tri-iodinated Benzene (B151609) Ring Synthesis

The fundamental building block for iotroxate methylglucamine and many other iodinated contrast media is the 2,4,6-triiodinated benzene ring. snmjournals.orgsnmjournals.org The synthesis starts with a benzene derivative, typically benzoic acid, which provides a carboxyl group at the number 1 position on the ring. snmjournals.org This carboxyl group is essential as it later allows for the formation of salts or amides, which significantly influences the water solubility of the final compound. snmjournals.org

To achieve the necessary radiopacity, three iodine atoms are introduced onto the benzene ring at the 2, 4, and 6 positions. snmjournals.org Iodine is the element of choice for contrast media due to a combination of three key properties: high contrast density, the ability to form a firm, stable bond with the benzene molecule, and relatively low toxicity when bound in such a manner. snmjournals.org The resulting 2,4,6-triiodobenzoic acid core is the precursor for a wide array of contrast agents developed since the 1950s. radiologykey.com Further modifications, particularly the addition of side chains at the 3 and 5 positions, are then carried out to enhance solubility and reduce the toxicity of the core molecule. snmjournals.orgeimj.org

Specific Synthesis Routes for Iotroxate Acid and Related Structures

Iotroxic acid, the anionic component of the final salt, is a dimeric molecule, meaning it is constructed by joining two tri-iodinated benzene rings. wikipedia.orgsnmjournals.orgtandfonline.com It is chemically identified as 3,3'-[Oxybis(ethyleneoxymethylenecarbonylimino)]bis[2,4,6-triiodobenzoic acid]. who.int This structure features two 2,4,6-triiodobenzoic acid units linked by a flexible ether chain. tandfonline.com The synthesis of such a molecule involves the preparation of the iodinated aromatic core followed by the attachment and linking of the side chains.

The introduction of iodine onto the aromatic ring is a critical step in the synthesis. This is typically achieved through electrophilic aromatic substitution. Several methods exist for the iodination of these aromatic compounds.

A common industrial approach involves the direct iodination of 3,5-disubstituted anilines, which are precursors to the final benzoic acid derivatives. google.com This process often utilizes molecular iodine in the presence of an oxidizing agent. google.com Oxidizing agents such as iodic acid (HIO₃), nitric acid, or hydrogen peroxide are used to generate a more potent electrophilic iodine species, facilitating the substitution onto the electron-rich aromatic ring. google.comtandfonline.com For instance, a process for creating 5-amino-2,4,6-triiodoisophthalic acid, a key intermediate, uses iodine and iodic acid in a specific molar ratio to achieve tri-iodination. google.com

Other reported methods include the use of iodine halides (e.g., NaICl₂) or systems like iodine combined with silver triflate (I₂-AgOTf), which can iodinate aromatic compounds under mild conditions. tandfonline.comgoogle.com The choice of iodinating agent and reaction conditions is optimized to maximize the yield of the desired 2,4,6-tri-iodo-substituted product and minimize impurities. google.com

Table 1: Selected Iodination Techniques for Aromatic Compounds

| Method/Reagents | Description | Key Features |

|---|---|---|

| Iodine with Oxidizing Agent | Direct iodination using molecular iodine (I₂) and an oxidizing agent like iodic acid (HIO₃) or sulfuric acid. google.commdpi.com | A common industrial method that generates a strong electrophile for substitution. google.com |

| Iodine Halides | Use of pre-formed iodine halides, such as sodium or potassium dichloroiodate (NaICl₂ or KICl₂). google.com | Utilizes expensive but effective reagents, often employed late in the synthesis to conserve cost. google.com |

| Iodine-Silver Salt System | Combination of molecular iodine with a silver salt, such as silver triflate (AgOTf). tandfonline.com | A mild and convenient method that activates the iodine molecule for electrophilic attack. tandfonline.com |

| Periodate (B1199274) System | Use of sodium periodate (NaIO₄) in an acidic medium (acetic acid and sulfuric acid). mdpi.com | A novel method where the protonated periodate acts as the iodinating species. mdpi.com |

This table is based on data from cited research articles. google.comtandfonline.comgoogle.commdpi.commdpi.com

Formation of Methylglucamine Salt

Iotroxic acid is, as the name implies, an acid. wikipedia.org To be used intravenously, it must be converted into a neutral, highly water-soluble salt. This is achieved by reacting it with an appropriate cation, in this case, N-methylglucamine (meglumine). druginfosys.comradiologykey.com

The formation of iotroxate methylglucamine is a classic acid-base reaction. Iotroxic acid possesses two carboxylic acid (-COOH) groups, one on each of the benzene rings. wikipedia.orgwho.int These groups are acidic and can donate a proton (H⁺). N-methylglucamine, an amino sugar, has a secondary amine group (-NHCH₃) that is basic and can accept a proton. nih.gov

When the two compounds are combined, the acidic carboxyl groups of iotroxic acid transfer their protons to the basic amine group of meglumine (B1676163). This results in the formation of a carboxylate anion (COO⁻) on the iotroxic acid molecule and a positively charged methylglucammonium cation. The electrostatic attraction between the large, negatively charged iotroxate anion and the two positively charged meglumine cations forms the stable, water-soluble salt known as iotroxate meglumine. snmjournals.orgradiologykey.com Meglumine is frequently chosen as the cation for ionic contrast media because its salts have been shown to be less toxic than the corresponding sodium salts. radiologykey.com

The use of meglumine to form salts of iodinated benzoic acid derivatives is a widespread practice in the field of radiological contrast media. Many other ionic contrast agents, both monomeric and dimeric, have been formulated as meglumine salts to improve their solubility and physiological tolerance. This demonstrates a common derivatization strategy in contrast media development. google.com

Table 2: Examples of Iodinated Contrast Agents Utilizing Meglumine Salt Formation

| Compound Name | Anionic Component | Type |

|---|---|---|

| Diatrizoate Meglumine | Diatrizoic Acid | Ionic Monomer |

| Iothalamate Meglumine | Iothalamic Acid | Ionic Monomer |

| Ioxaglate Meglumine | Ioxaglic Acid | Ionic Dimer |

| Ioxitalamate Meglumine | Ioxitalamic Acid | Ionic Monomer |

This table is compiled from information available in cited drug databases and articles. radiologykey.comnih.govdrugbank.comnih.gov

Table 3: List of Chemical Compounds

| Compound Name |

|---|

| 5-amino-2,4,6-triiodoisophthalic acid |

| Acetic acid |

| Diatrizoate Meglumine |

| Diatrizoic Acid |

| Hydrogen peroxide |

| Iodic acid |

| Iodine |

| Iothalamate Meglumine |

| Iothalamic Acid |

| Iotroxate methylglucamine |

| Iotroxic acid |

| Ioxaglate Meglumine |

| Ioxaglic Acid |

| Ioxitalamate Meglumine |

| Ioxitalamic Acid |

| Meglumine (N-methylglucamine) |

| Nitric acid |

| Silver triflate |

| Sodium dichloroiodate |

| Sodium periodate |

Advanced Synthetic Strategies for Novel Iotroxate Analogues

The development of novel analogues of iotroxate is driven by the pursuit of improved physicochemical properties and enhanced diagnostic capabilities. Research focuses on modifying the parent iotroxic acid structure to create derivatives with lower osmolality, reduced viscosity, prolonged circulation times, and tissue-specific targeting. Advanced synthetic strategies move beyond the traditional synthesis of the ionic dimer, exploring covalent modification and formulation into complex macromolecular and nanoparticulate systems. These approaches primarily utilize the reactive carboxylic acid functional groups on the two tri-iodinated benzene rings of the iotroxic acid molecule.

Key advanced strategies include the conversion to non-ionic analogues, conjugation with polymers, incorporation into nanoparticle platforms, and the attachment of specific targeting moieties.

Conversion to Non-Ionic Analogues

A significant trend in the evolution of iodinated contrast media has been the transition from ionic to non-ionic compounds to improve biological tolerance. nih.gov For iotroxic acid, this can be achieved by converting its two carboxylic acid groups into neutral, highly hydrophilic amide derivatives. This transformation fundamentally reduces the osmolality of the resulting compound in solution.

The synthesis involves activating the carboxylic acid groups of iotroxic acid, for example, by converting them to acyl chlorides or by using carbodiimide (B86325) coupling agents. This is followed by amidation with a suitable amino alcohol, such as serinol or glucamine, which introduces multiple hydroxyl groups. These hydroxyl groups ensure high water solubility, a critical property for a contrast agent, while the absence of ionic dissociation leads to a lower osmolality compared to the parent salt.

Table 1: Synthetic Scheme for a Non-Ionic Iotroxate Analogue

| Reaction Step | Reagents and Conditions | Purpose |

| 1. Carboxylic Acid Activation | Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂) in an inert solvent. | Converts the two -COOH groups on iotroxic acid to highly reactive acyl chloride (-COCl) groups. |

| 2. Amidation | Amino alcohol (e.g., 2-amino-1,3-propanediol) in the presence of a non-nucleophilic base. | Covalently links the amino alcohol to the activated acyl groups, forming stable amide bonds and introducing hydrophilic -OH groups. |

| 3. Purification | Recrystallization or chromatographic methods (e.g., HPLC). | To isolate the pure, non-ionic iotroxate analogue from unreacted starting materials and byproducts. |

Polymer and Macromolecule Conjugation

To overcome the rapid renal or hepatobiliary clearance of small-molecule contrast agents, researchers have developed macromolecular analogues by conjugating them to polymers. nih.govnih.gov Covalently attaching iotroxic acid to a biocompatible polymer backbone can create a long-circulating "blood pool" agent or a system that targets the reticuloendothelial system (liver and spleen) more effectively. nih.govacs.org

The synthesis typically involves creating an amide or ester linkage between the carboxylic acid groups of iotroxic acid and functional groups on a polymer, such as the amine groups on poly-L-lysine or the hydroxyl groups on polyvinyl alcohol (PVA). Dendrimers and polyethylene (B3416737) glycol (PEG) are also commonly used polymeric scaffolds. nih.gov The resulting polymer conjugate carries multiple iotroxate units, significantly increasing the iodine payload per molecule. nih.gov

Table 2: Research Findings on Iodinated Polymer Conjugates

| Polymer Backbone | Conjugation Chemistry | Key Research Finding | Potential Application for Iotroxate Analogue |

| Poly-L-lysine | Carbodiimide-mediated amidation of iotroxic acid to the primary amines of the lysine (B10760008) side chains. | Creates a high-density iodine carrier with a defined structure. nih.gov | Enhanced blood-pool imaging for angiography. |

| Poly(vinyl alcohol) (PVA) | Esterification between iotroxic acid and the hydroxyl groups of PVA. | Forms stable nanoparticles with high iodine content (up to 71 wt%). rsc.org | Long-term cardiovascular imaging and visualization of the liver and spleen. rsc.org |

| PEG-based Dendrimers | Attachment of iotroxate units to the surface functional groups of a PEG-core dendrimer. | Results in a conjugate with low toxicity and significantly prolonged blood circulation time compared to the small-molecule agent. nih.gov | Tumor and angiogenesis imaging due to the enhanced permeability and retention (EPR) effect. |

Nanoparticle-Based Formulations

Encapsulating or integrating iotroxate into nanoparticle systems is another advanced strategy to modify its pharmacokinetic profile and enable targeted delivery. nih.govnih.gov

Liposomal Encapsulation: Iotroxate methylglucamine salt, being water-soluble, can be encapsulated within the aqueous core of liposomes. acs.org These liposomes can be further surface-modified with PEG ("stealth liposomes") to evade rapid uptake by the immune system, thereby prolonging circulation time. nih.gov

Nanoemulsions: A lipophilic derivative of iotroxic acid can be synthesized (e.g., by esterification of the carboxylic acids with a long-chain fatty alcohol). This lipid-soluble analogue can then be formulated into the oil phase of a nanoemulsion, stabilized by surfactants. nih.gov

Polymeric Nanoparticles: Iodinated polymers, such as those created by conjugating iotroxate to a polymer backbone, can self-assemble or be formulated into nanoparticles. nih.govrsc.org This approach covalently incorporates the iodine, preventing leakage from the nanoparticle. acs.org

These nanoparticulate strategies can transform iotroxate into a platform for theranostics or multimodal imaging by co-encapsulating other imaging agents (like MRI contrast agents) or therapeutic drugs. nih.govacs.org

Targeted Iotroxate Conjugates

For molecular imaging applications, iotroxate can be derivatized with targeting ligands that bind to specific biological structures, such as cell surface receptors. nih.gov This is achieved by using the carboxylic acid groups as chemical handles for conjugation. A linker molecule is often used to connect the iotroxate molecule to the targeting ligand without impeding the function of either component.

For example, given iotroxate's natural affinity for hepatocytes, its specificity could be further enhanced by conjugation to a peptide or a small molecule that binds with high affinity to a transporter or receptor exclusively expressed on liver cells, such as the asialoglycoprotein receptor.

Table 3: Strategies for Targeted Iotroxate Analogues

| Targeting Ligand Type | Example Ligand | Conjugation Strategy | Intended Target |

| Peptide | Asialoglycoprotein receptor binding peptide | Amide bond formation between the peptide's N-terminus and an activated carboxyl group of iotroxic acid. | Hepatocytes (for enhanced liver imaging). |

| Small Molecule | Galactose derivatives | Attachment of a galactose moiety via a linker to one of the carboxyl groups. | Asialoglycoprotein receptor on hepatocytes. |

| Aptamer | Nucleic acid aptamer | Conjugation of a functionalized aptamer to iotroxic acid. patentinspiration.com | Specific cell-surface proteins on tumor cells for cancer imaging. patentinspiration.com |

These advanced synthetic approaches provide a versatile toolbox for creating novel iotroxate analogues, transforming it from a conventional contrast agent into a sophisticated imaging probe with tailored properties for advanced diagnostic applications.

Iii. Theoretical and Computational Investigations of Iotroxate Methylglucamine Salt

Quantum Chemical Calculation Methods

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have become standard for predicting the physicochemical properties of molecules. etprogram.orgaps.orgresearchgate.netarxiv.org These methods are applied to analyze the electronic structure and reactivity of iodinated contrast media (ICM). dergipark.org.trnih.gov By solving approximations of the Schrödinger equation, DFT can determine optimized molecular geometries, electronic energies, and various reactivity descriptors. etprogram.org

While specific DFT studies on iotroxate methylglucamine salt are not prominent in the literature, extensive research on the closely related and structurally similar compound, metrizoate methylglucamine salt, provides a valuable framework for understanding the likely outcomes of such analyses. dergipark.org.tr Metrizoic acid, like iotroxic acid, is a tri-iodinated benzoic acid derivative, and its computational analysis offers a strong proxy for iotroxate.

The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional is a hybrid DFT functional widely used for its balance of computational efficiency and accuracy in predicting the molecular properties of organic compounds. dergipark.org.trsemanticscholar.org It combines elements from both Hartree-Fock theory and DFT to better approximate the exchange-correlation energy of electrons. semanticscholar.org Studies on various iodinated contrast agents, such as iopamidol (B1672082) and metrizoate, have successfully employed the B3LYP functional to calculate molecular structures, electronic properties, and reactivity parameters. dergipark.org.trnih.gov

In a detailed computational study of metrizoate and its related species, the B3LYP functional was used in conjunction with the LANL2DZ basis set to determine several global chemical reactivity descriptors in both the gas phase and in an aqueous environment. dergipark.org.tr The calculations revealed insights into properties like chemical potential and hardness, which describe the molecule's reactivity and stability. dergipark.org.tr For instance, the chemical potential (μ) indicates the tendency of electrons to escape from a system; a higher value suggests lower stability and greater reactivity. dergipark.org.tr The study on metrizoate showed that the chemical potential of most species was lower in the water phase than in the gas phase, indicating greater stability in solution. dergipark.org.tr

Table 1: Calculated Chemical Reactivity Descriptors for Metrizoate-Related Species (Gas Phase) using B3LYP This table presents data for metrizoate, a structurally similar compound, as a reference.

| Species | Chemical Potential (μ) (eV) | Absolute Hardness (η) (eV) |

| Metrizoic Acid (MetA) | -4.669 | 2.576 |

| Meglumine (B1676163) (Melag) | -2.492 | 5.251 |

| Anionic Metrizoate (an-Met) | -0.926 | 1.636 |

| Metrizoate-Meglumine Salt (Melag-Met) | -4.253 | 2.553 |

Data sourced from a computational study on metrizoate. dergipark.org.tr

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry that uses the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) to explain and predict chemical reactivity. libretexts.orgwikipedia.org The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, as the first empty orbital, acts as an electron acceptor. nih.govajchem-a.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. ajchem-a.comresearchgate.net A large HOMO-LUMO gap implies high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. researchgate.net

In the context of iodinated contrast agents, the HOMO-LUMO gap can provide insights into the electronic stability of the molecule. dergipark.org.trresearchgate.net For the metrizoate-meglumine salt, DFT calculations were performed to determine the energies of these frontier orbitals. dergipark.org.tr The analysis showed that the individual components and the resulting salt have distinct electronic characteristics. The anionic form of metrizoate, for example, was found to have a relatively small HOMO-LUMO gap, indicating higher reactivity compared to its protonated acid form. dergipark.org.tr This analysis is key to understanding the charge transfer interactions that occur within the molecule and between the molecule and its environment. ajchem-a.com

Table 2: Calculated Frontier Molecular Orbital Energies for Metrizoate-Related Species (Gas Phase) using B3LYP This table presents data for metrizoate, a structurally similar compound, as a reference.

| Species | E(HOMO) (eV) | E(LUMO) (eV) | Energy Gap (ΔE) (eV) |

| Metrizoic Acid (MetA) | -7.245 | -2.093 | 5.152 |

| Meglumine (Melag) | -7.743 | 2.759 | 10.502 |

| Anionic Metrizoate (an-Met) | -2.562 | 0.710 | 3.272 |

| Metrizoate-Meglumine Salt (Melag-Met) | -6.806 | -1.700 | 5.106 |

Data sourced from a computational study on metrizoate. dergipark.org.tr

Thermodynamic Property Analysis

The thermodynamic properties of a pharmaceutical salt, such as heat capacity (C), entropy (S), and enthalpy (H), are crucial for understanding its stability and behavior under different temperature conditions. DFT calculations can be used to predict these properties by first computing the vibrational frequencies of the molecule. nih.gov These frequencies are then used within the framework of statistical thermodynamics to derive the thermodynamic functions at various temperatures.

For the metrizoate system, thermodynamic properties were calculated over a temperature range from 100 K to 500 K. dergipark.org.tr The results showed a clear correlation where the thermodynamic functions (entropy and heat capacity) increased with temperature. This is expected, as higher temperatures lead to greater molecular vibration and rotational energy, contributing to higher entropy and heat capacity. Such theoretical data can be invaluable for predicting the stability of the compound during manufacturing, storage, and administration.

Table 3: Calculated Thermodynamic Properties for Metrizoate-Meglumine Salt (Gas Phase) at Different Temperatures This table presents data for metrizoate, a structurally similar compound, as a reference.

| Temperature (K) | Entropy (S) (cal/mol·K) | Heat Capacity (Cv) (cal/mol·K) |

| 100.0 | 148.25 | 71.13 |

| 200.0 | 215.11 | 129.58 |

| 298.15 | 280.93 | 182.25 |

| 400.0 | 344.20 | 224.58 |

| 500.0 | 402.03 | 256.36 |

Data sourced from a computational study on metrizoate. dergipark.org.tr

Molecular Modeling and Simulation Approaches for Iotroxate Structures

Beyond static quantum chemical calculations, molecular modeling and simulation techniques, particularly Molecular Dynamics (MD), provide a way to study the dynamic behavior of molecules over time. utep.edumdpi.comresearchgate.net MD simulations model the physical movements of atoms and molecules by solving Newton's equations of motion, offering a view of molecular flexibility, conformational changes, and intermolecular interactions. utep.eduresearchgate.net

For iotroxate methylglucamine salt, MD simulations could be employed to investigate several key aspects:

Solvation and Ion Pairing: Simulations can model how the iotroxate and meglumine ions interact with each other and with surrounding water molecules in an aqueous solution. This is critical for understanding the salt's solubility and the stability of the ion pair.

Conformational Flexibility: The ether linkage in the iotroxate anion and the polyhydroxyl chain of the meglumine cation impart significant conformational flexibility. nih.gov MD simulations can explore the accessible conformations of both ions and how their shapes fluctuate in solution, which can influence properties like viscosity and protein binding.

Interaction with Biological Macromolecules: To understand its behavior in vivo, MD simulations can model the docking and interaction of the iotroxate anion with proteins like human serum albumin. This can help predict binding affinities and identify key interaction sites, which are important for its pharmacokinetic profile.

These simulations rely on force fields, which are sets of parameters that define the potential energy of the system. mdpi.com While specific force fields for iotroxate may need to be developed or validated, general force fields like AMBER are often used as a starting point for biomolecular simulations. mdpi.com

Structure-Activity Relationship (SAR) Studies via Computational Chemistry

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, aiming to understand how a molecule's chemical structure influences its biological activity or physical properties. nih.gov Computational SAR methods use in silico models to predict the properties of new or hypothetical compounds, thereby guiding the design of molecules with improved characteristics. nih.gov

Modifying the Linker: The trioxyundecane chain connecting the two tri-iodinated rings is a key structural feature. nih.gov Computational models could predict how changing the length, flexibility, or hydrophilicity of this linker would affect properties such as water solubility, viscosity, and excretion profile.

Investigating the Cation: While the focus is often on the anion, the choice of cation (in this case, meglumine) also influences the properties of the final salt formulation. researchgate.net Computational SAR could compare the effects of meglumine with other cations (like sodium or calcium) on the salt's solubility, osmolality, and stability. dergipark.org.tr

By building a quantitative structure-activity relationship (QSAR) model, researchers could correlate calculated molecular descriptors (e.g., electronic properties, size, shape) with experimentally observed properties, creating a predictive tool for rational drug design. nih.gov

Iv. Preclinical Research on Iotroxate Methylglucamine Salt and Its Interactions with Biological Systems

In Vitro Studies of Molecular and Cellular Interactions

In vitro studies offer a controlled environment to dissect the specific molecular and cellular effects of iotroxate methylglucamine salt. These studies have focused on its interactions with enzymes, cell surface proteins, and various cellular processes.

The interaction of contrast media with enzymes is a critical area of investigation. Studies have shown that iotroxate meglumine (B1676163), the salt form of iotroxic acid, can inhibit certain enzymes. For instance, research has demonstrated the inhibition of cholinesterase by various contrast agents. oup.com While specific quantitative data for iotroxate meglumine's inhibition of every enzyme is not extensively detailed in all public literature, comparative studies provide insight. For example, one study noted that to achieve 50% inhibition of cholinesterase, an iodine concentration of 15 mg/ml was required for meglumine ioglycamide, a different biliary agent. oup.com Other research has explored the effects on histamine-inactivating enzymes, finding that at physiologically relevant concentrations, several iodinated contrast media, including iothalamate meglumine, did not significantly inhibit diamine oxidase (DAO) or histamine (B1213489) N-methyltransferase (HMT). elsevier.es

Table 1: Comparative Enzyme Inhibition by Various Contrast Media

| Contrast Medium | Target Enzyme | 50% Inhibition Concentration (Iodine mg/ml) |

|---|---|---|

| Meglumine Ioglycamide | Cholinesterase | 15 |

| Iothalamate | Cholinesterase | >30 |

| Ioxaglate | Cholinesterase | >30 |

| Iohexol | Cholinesterase | Extrapolated to be higher |

| Iopamidol (B1672082) | Cholinesterase | Extrapolated to be higher |

This table is based on data from a study on cholinesterase inhibition and is intended for comparative purposes. oup.com

The interaction of iotroxate methylglucamine salt with cell surface proteins, particularly on platelets, has been a subject of study due to the potential for effects on hemostasis. In vitro studies have shown that contrast agents can interact with structural proteins on platelet surfaces, leading to an inhibition of platelet aggregation upon stimulation. unm.edu This effect is generally concentration-dependent. unm.edu Research comparing different contrast media has indicated that agents like meglumine iothalamate can inhibit platelet aggregation and secretion responses when stimulated by adenosine (B11128) diphosphate (B83284) (ADP), epinephrine, and collagen. nih.gov The inhibitory effects of iothalamate were observed at iodine concentrations of 11 mg/ml and higher. nih.gov

The endothelium, a critical interface between blood and tissue, can be affected by contrast media. Hyperosmolality of contrast agents is a significant factor in their effects on endothelial cells. unm.edu This can lead to injury to these cells. unm.edu While specific studies focusing solely on iotroxate methylglucamine's effects on isolated endothelial cells are not extensively detailed in the provided results, the general principles of contrast media interactions suggest that its hypertonic nature could influence endothelial cell function. The impact of salt concentration on endothelial cells has been noted in other contexts, where even small increases in sodium can suppress endothelial nitric oxide synthase (eNOS) activity. nih.gov

Iotroxate methylglucamine salt can modulate various cellular processes. In vitro, iotroxate meglumine has been shown to bind to plasma proteins to a significant extent, ranging from 60-90% depending on the concentration. nps.org.auncats.io This protein binding is a key pharmacological property. Studies on platelet function have demonstrated that contrast media, including iothalamate, can inhibit platelet aggregation in a dose-dependent manner. nih.gov The process of deiodination, the removal of iodine from the molecule, is not a significant metabolic pathway for iopamidol, another contrast agent, suggesting that many modern contrast agents are excreted largely unchanged. e-lactancia.org

Experimental Animal Model Investigations

Animal models provide a more complex biological system to study the effects of substances like iotroxate methylglucamine salt, particularly for assessing systemic effects such as blood-brain barrier permeability.

The blood-brain barrier (BBB) is a highly selective semipermeable border that prevents solutes in the circulating blood from non-selectively crossing into the extracellular fluid of the central nervous system where neurons reside. ajnr.org Under normal conditions, the BBB prevents contrast media like iotroxate meglumine from accumulating in brain tissue. guerbet.com However, intracarotid injections of hyperosmolar contrast agents have been shown to cause a temporary disruption of the BBB. nih.govhighwire.org

In a canine model, intracarotid injections of methylglucamine iothalamate were shown to cause BBB disruption, as evidenced by Evans blue staining and contrast enhancement on CT scans. nih.gov The degree of this disruption was found to be more significant with methylglucamine iothalamate compared to nonionic contrast media of similar iodine concentration, a difference attributed to its higher osmolality. nih.gov Another study in a canine model found that the viscosity of the methylglucamine iothalamate solution also played a role, with more BBB damage observed at lower temperatures (higher viscosity). bohrium.com In contrast, intravenous administration of large doses of sodium iothalamate in rabbits did not show qualitative or quantitative evidence of BBB disruption. highwire.org

Table 2: Summary of Animal Studies on Blood-Brain Barrier Permeability

| Animal Model | Contrast Agent | Route of Administration | Key Findings | Reference |

|---|---|---|---|---|

| Canine | Methylglucamine Iothalamate | Intracarotid | Caused significant BBB disruption. | nih.gov |

| Canine | Methylglucamine Iothalamate | Intracarotid | Higher viscosity (lower temperature) led to more BBB damage. | bohrium.com |

| Rabbit | Sodium Iothalamate | Intravenous | No significant BBB disruption was demonstrated. | highwire.org |

Studies on Organ-Specific Transport Mechanisms in Animal Models (e.g., Biliary Excretion)

Preclinical research in animal models has established that iotroxate is preferentially transported and excreted by the liver into the biliary system. nps.org.auradiopaedia.org This hepatobiliary specificity is central to its function. Studies focusing on the distribution of similar iodinated contrast agents in animal tissues reveal a pattern of active concentration and excretion into the biliary tree. ajronline.org The concentration of the agent in hepatic tissue has been observed to be well above blood plasma levels, which suggests an active transport mechanism rather than simple diffusion. ajronline.org

The transport mechanism for hepatotropic contrast agents like iotroxate is thought to occur via the organic anionic transport system. researchgate.netavma.org In animal experiments, iotroxate demonstrates a maximum biliary excretion rate that exceeds those of older agents like iodipamide (B1672019) and ioglycamide. tandfonline.com Clinical studies in humans have also shown that iotroxate results in higher concentrations of iodine in the bile compared to ioglycamate. tandfonline.com This higher biliary clearance allows for effective opacification of the bile ducts and gallbladder. nih.gov In a double-blind study, iotroxate achieved good or adequate visualization of the biliary system significantly earlier than iodoxamate, a result attributed to its higher excretion rate by the liver. nih.gov

The following table summarizes comparative data on the biliary excretion and efficacy of iotroxate and related compounds from preclinical and clinical studies.

Table 1: Comparative Biliary Excretion and Performance of Cholegraphic Agents

| Feature | Iotroxate (Meglumine Salt) | Iodoxamate (Meglumine Salt) | Ioglycamate (Meglumine Salt) |

|---|---|---|---|

| Relative Biliary Excretion Rate | Higher than iodoxamate and ioglycamate in animal models. tandfonline.com | Lower than iotroxate. tandfonline.com | Lower than iotroxate. tandfonline.com |

| Time to Visualization | Significantly earlier good/adequate visualization. nih.gov | Slower than iotroxate. nih.gov | Not directly compared in this study. |

| Biliary Iodine Concentration | Higher than ioglycamate. tandfonline.com | Not directly compared. | Lower than iotroxate. tandfonline.com |

Renal Physiology Studies using Iotroxate-Related Tracers in Animal Models

While iotroxate is primarily hepatobiliary, its constituent anion, iothalamate, is a well-established marker for renal function studies in animal models, particularly for measuring the glomerular filtration rate (GFR). nih.govmdpi.com The renal clearance of iothalamate in animal models, such as the dog, closely approximates that of inulin, the gold standard for GFR measurement. nih.govunm.edu This indicates that the compound is cleared primarily by glomerular filtration without significant tubular secretion or reabsorption. nih.govunm.edu

However, studies in dogs have also identified a non-renal clearance pathway for iothalamate, which accounted for an average of 18% of its total plasma clearance, with values ranging from 9% to 25%. nih.gov This extra-renal elimination is a factor in the calculation of GFR using this tracer. nih.gov The main reason for the iothalamate/inulin renal clearance ratio being less than unity in dogs was found to be significant plasma protein binding. nih.gov The use of radio-labeled iothalamate (¹²⁵I-iothalamate) is a common method for these GFR determinations in research settings. nih.govmdpi.com

The table below presents findings from a study in dogs that quantified the renal and non-renal clearance of iothalamate.

Table 2: Iothalamate Clearance in Canine Models

| Parameter | Finding | Reference |

|---|---|---|

| Primary Excretion Route | Renal | nih.gov |

| Mechanism | Glomerular Filtration | nih.govunm.edu |

| Mean Iothalamate/Inulin Renal Clearance Ratio | ~0.84 (range: 0.72 to 0.95) | nih.gov |

| Mean Non-Renal Clearance (% of Plasma Clearance) | 18% (range: 9% to 25%) | nih.gov |

Cardiovascular System Responses in Animal Models (e.g., Myocardial Effects, Hemodynamics)

The cardiovascular effects of iothalamate salts have been investigated in animal models, typically through intra-arterial or intravenous injections in dogs. nih.govnih.gov These studies continuously measure hemodynamic variables to assess the compound's impact. Research comparing different contrast agents demonstrates that hemodynamic changes are a key aspect of their preclinical profile. nih.gov

In one experimental study in dogs, the hemodynamic effects of a new nonionic agent, iopamidol, were compared with those of ionic agents, including sodium iothalamate. nih.gov The injection of sodium iothalamate caused notable decreases in aortic pressure and peripheral resistances. nih.gov These effects were significantly more pronounced than those observed with the nonionic agent, a difference attributed primarily to the lower osmolality of the nonionic compound. nih.gov Another study compared the methylglucamine salts of iothalamic acid (a monomer) and iocarmic acid (a dimer) and monitored changes in blood pressure, blood volume, and other parameters after intra-aortic injection in dogs. nih.gov

The following table summarizes the comparative hemodynamic effects observed in a canine model.

Table 3: Hemodynamic Effects of Iothalamate vs. Iopamidol in Canine Models

| Hemodynamic Variable | Sodium Iothalamate (Ionic) | Iopamidol (Non-ionic) | Significance |

|---|---|---|---|

| Aortic Pressure | Significant decrease | Smaller decrease | p < 0.01 |

| Peripheral Resistances | Significant decrease | Smaller decrease | p < 0.01 |

| Heart Rate & Cardiac Output | Pronounced changes | Less pronounced changes | Not specified |

Data sourced from a comparative study in dogs following injection into the pulmonary artery. nih.gov

Mechanisms of Molecular Interaction within Biological Milieu

Protein Binding Affinity Studies

The interaction of iotroxate and its components with plasma proteins is a critical factor influencing its distribution and clearance. Studies have yielded varied results depending on the specific compound and species examined. For instance, meglumine iotroxate is reported to have lower protein binding than some other cholegraphic agents. nih.gov

In contrast, a study on iothalamate in dogs found significant plasma protein binding, ranging from 4% to 26%, which was identified as the primary reason for its renal clearance being lower than that of inulin. nih.gov Interestingly, the same study did not detect iothalamate binding to plasma proteins from humans. nih.gov Another investigation focusing on iothalamate ethyl ester, a particulate formulation intended for liver and spleen imaging, identified specific binding to several plasma proteins, including prealbumin, albumin, and fibrinogen. nih.gov The interaction with fibrinogen was postulated to be a major factor in the observed particle aggregation. nih.gov Furthermore, Iodine-125 iothalamate is described as having a high affinity for plasma proteins, particularly albumin. openmedscience.com

These findings highlight the complexity of protein-binding interactions, which can be influenced by the specific chemical form of the agent and inter-species differences.

Table 4: Summary of Protein Binding Findings for Iothalamate and its Derivatives

| Compound | Species | Finding | Postulated Consequence | Reference |

|---|---|---|---|---|

| Iothalamate | Dog | 4-26% plasma protein binding | Lower renal clearance ratio compared to inulin | nih.gov |

| Iothalamate | Human | No binding detected | - | nih.gov |

| Iothalamate Ethyl Ester | Human/Animal | Binds to prealbumin, albumin, fibrinogen | Particle aggregation in plasma | nih.gov |

Cationic Influence on Biological Systems at a Molecular Level

In animal studies, the choice of cation has been shown to affect the compound's interaction with the cardiovascular system. While pure methylglucamine salts were initially explored for cardiac procedures due to lower peripheral toxicity, they were found to induce a high incidence of severe arrhythmias. researchgate.net The addition of sodium ions was found to mitigate these electrical effects. researchgate.net This illustrates that the cation can directly influence the electrophysiological response at a molecular level, likely by affecting ion channels and membrane potentials in excitable tissues like the myocardium. nih.gov

Hydrophilicity and Hydrophobicity in Biological Interactions

The balance between hydrophilicity (water-attracting) and hydrophobicity (water-repelling) is a fundamental determinant of how a molecule like iotroxate interacts with the biological environment. Hydrophobic interactions are recognized as a primary driving force for the binding of molecules to proteins and membranes within an aqueous medium. uminho.ptnih.gov

The structure of iotroxate, a di-iodinated benzoic acid derivative, possesses both hydrophobic regions (the iodinated benzene (B151609) rings) and hydrophilic regions (the carboxyl and amine groups). This amphiphilic nature is crucial for its biological journey. For transport across cell membranes, such as into hepatocytes for biliary excretion, the molecule must interact with transport proteins. researchgate.net Studies on the interaction of bile salts—which are also amphiphilic molecules transported by the liver—with the transport protein human serum albumin (HSA) demonstrate that the hydrophobic character of the bile salt governs the extent of the interaction. nih.gov It is plausible that similar hydrophobic forces are critical in driving the binding of iotroxate to its specific hepatic transport proteins, facilitating its uptake from the bloodstream and subsequent excretion into the bile. nih.govnih.gov The ability of a molecule to interact with both polar (water-based) and non-polar (lipid-based) environments is key to its function as a transportable agent. frontiersin.org

V. Analytical Chemistry and Characterization Methodologies for Iotroxate Methylglucamine Salt

Spectroscopic Techniques for Quantitative Analysis and Identification

Spectroscopic methods are powerful tools for both the qualitative identification and quantitative measurement of iotroxate methylglucamine salt.

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides a direct and robust method for the structural confirmation and quantitative assay of iotroxate methylglucamine salt and related iodinated contrast agents. nih.govnih.gov This technique allows for the simultaneous determination of both the iotroxate and meglumine (B1676163) components of the salt. nih.gov For quantitative analysis (qNMR), a known amount of an internal standard, such as sodium acetate, is added to a solution of the sample in a deuterated solvent like D₂O. nih.govacanthusresearch.comspectroscopyeurope.com The concentration of the analyte is calculated by comparing the integral of a characteristic proton signal from the analyte with the integral of a signal from the internal standard. nih.govox.ac.uk For instance, the signals from the methyl groups in iothalamate (a related compound) and meglumine have been used for their quantification. nih.gov This approach offers high precision and accuracy, with reported recovery rates for similar compounds being in the range of 99.6% to 99.9%. nih.gov

Table 1: Representative ¹H NMR Signals for Quantitative Analysis of a Related Compound (Iothalamate Meglumine) This interactive table provides example chemical shifts used for the quantification of components in a similar contrast agent salt.

| Component | Functional Group | Chemical Shift (ppm) |

|---|---|---|

| Iothalamate | CH₃-CO- | ~2.25 |

| Meglumine | CH₃-N- | ~2.38 |

| Internal Standard (Acetate) | CH₃-CO- | ~1.92 |

Data derived from a study on Iothalamate Meglumine and serves as an illustrative example. nih.gov

Ultraviolet (UV) spectrophotometry is a widely used technique for the quantitative determination of pharmaceutical compounds due to its simplicity, speed, and cost-effectiveness. researchgate.netmdpi.com The tri-iodinated benzene (B151609) ring structure within the iotroxate molecule acts as a strong chromophore, absorbing UV radiation at a characteristic wavelength. While meglumine itself does not have a strong UV chromophore, methods have been developed for its determination using derivative spectrophotometry. researchgate.netsielc.com For the iotroxate component, a quantitative method involves preparing a solution of the salt in a suitable solvent (e.g., distilled water or a buffer) and measuring its absorbance at the wavelength of maximum absorption (λmax). researchgate.net The concentration is then determined by comparing the absorbance value to a calibration curve constructed from standard solutions of known concentrations. researchgate.net This method is particularly useful for routine quality control assays.

Chromatographic Separations for Compound Purity and Content

Chromatographic techniques are essential for separating the main compound from any process-related impurities or degradation products, enabling precise quantification and purity assessment.

Table 2: Example HPLC Parameters for the Analysis of Meglumine This interactive table outlines typical conditions for the HPLC analysis of the meglumine component.

| Parameter | Condition |

|---|---|

| Column | Reversed-Phase C18 (e.g., 150 mm x 4.6 mm, 3.5 µm) |

| Mobile Phase | Aqueous buffer with an anionic ion-pairing reagent (e.g., octane-1-sulfonic acid) |

| Detection | Refractive Index Detector (RID) or UV/DAD (for the counter-ion) |

| Flow Rate | Typically 0.8 - 1.5 mL/min |

| Temperature | Ambient or controlled (e.g., 25 °C) |

Parameters are based on validated methods for meglumine analysis. nih.govresearchgate.net

Potentiometric and Titrimetric Methods for Chemical Analysis

Potentiometric titration is a classic and highly accurate method for determining the total iodine content in iodinated X-ray contrast agents like iotroxate methylglucamine. nih.gov This analysis is critical as the iodine atoms are responsible for the radiopaque properties of the compound. The method first requires the liberation of the organically bound iodine. researchgate.net This is typically achieved through a sample mineralization process, such as Schöniger combustion. nih.govresearchgate.net Following mineralization, the resulting iodide in the solution is quantified by potentiometric titration using a standard solution of silver nitrate (B79036) with an iodide-selective electrode to detect the endpoint. researchgate.net This technique provides an absolute measure of the iodine content and is often used as a reference method for validating other analytical procedures. nih.govvernier.com

Radioisotopic Tracing Techniques in Experimental Systems

Radioisotopic tracing is a fundamental technique in preclinical research to investigate the pharmacokinetics, including the distribution, metabolism, and excretion of a drug. unc.edu Iotroxate can be labeled with a radioactive isotope of iodine, such as ¹²⁵I or ¹³¹I, to create a radiotracer. dntb.gov.uaresearchgate.net This allows for the sensitive and non-invasive tracking of the compound's fate within a biological system. unc.edu Since iotroxate is known to be preferentially excreted into the biliary tree, radioisotopic studies are invaluable for quantifying its biliary excretion rate and understanding its enterohepatic circulation. radiopaedia.orgradiopaedia.org By administering the radiolabeled compound to animal models, researchers can measure the radioactivity in plasma, bile, urine, and feces over time to construct a comprehensive profile of the drug's elimination pathways. unc.edu

Table 3: Compounds Mentioned in this Article

| Compound Name |

|---|

| Iotroxate methylglucamine salt |

| Sodium acetate |

| Meglumine |

| Iothalamate |

| Iothalamate meglumine |

| Octane-1-sulfonic acid |

Vi. Research Applications and Future Directions for Iotroxate Methylglucamine Salt

Role in Development of Advanced Contrast Agents

The structure and properties of iotroxate methylglucamine salt serve as a valuable model in the ongoing research and development of more sophisticated contrast agents. Its hepatobiliary-specific nature and dimeric structure offer key insights for designing novel agents with improved efficacy and biocompatibility.

A primary goal in the development of advanced contrast agents is to minimize undesirable interactions with biological systems, thereby enhancing safety and performance. Research involving iotroxate has highlighted design principles aimed at achieving this goal. Compared to earlier cholegraphic agents, newer compounds like iotroxate were developed to exhibit lower general toxicity and reduced protein binding. nih.govresearchgate.net This characteristic is crucial as lower protein binding contributes to more predictable pharmacokinetics and a lower incidence of adverse reactions. nih.govresearchgate.net The principle of modifying molecular structure to decrease non-specific protein interactions is a cornerstone in the design of modern contrast media, aiming to improve tolerance while maintaining diagnostic efficacy.

A comparative analysis of different intravenous cholegraphic agents underscores the importance of these design principles.

| Feature | Iotroxate | Iodoxamate | Ioglycamate |

| General Toxicity | Lower | Lower | Higher |

| Protein Binding | Lower | Lower | Higher |

| Biliary Excretion Rate | Higher | Lower | Lower |

| Observed Side Effects | Fewer | More | Significantly More |

This table is based on findings from comparative double-blind clinical studies. nih.gov

Iotroxate is a dimeric molecule, a structural feature that is central to its preferential excretion into the biliary tree. nih.govradiopaedia.org This characteristic has spurred research into other dimeric and even polymeric structures as a strategy for developing advanced, tissue-specific contrast agents. The larger molecular size of dimeric agents, compared to monomeric urographic agents, is a key factor in their pharmacokinetic profile, leading to higher rates of biliary clearance. nih.gov Researchers are exploring how modifying the length, flexibility, and chemical nature of the linker between monomeric units in dimeric or polymeric structures can fine-tune properties such as:

Target Specificity: Enhancing uptake by specific organs or tissues, such as the liver. nih.gov

Excretion Pathways: Directing the agent to be eliminated via the biliary system rather than the renal system. radiopaedia.org

Biocompatibility: Optimizing the molecular structure to reduce toxicity and the potential for adverse reactions. nih.gov

The study of iotroxate and similar dimeric compounds provides a foundational understanding for these research endeavors, guiding the synthesis of novel multimeric contrast agents for a variety of imaging applications. nih.gov

Applications in Biochemical and Biomolecular Research

The chemical components of iotroxate methylglucamine salt have found utility in biochemical research, particularly in the stabilization of macromolecules and in analytical separation techniques.

The meglumine (B1676163) (N-methyl-D-glucamine) component of the salt has been identified as a highly effective stabilizer for proteins, peptides, and antibody molecules in research and pharmaceutical formulations. google.comgoogle.com Research has demonstrated that meglumine can significantly suppress the aggregation of antibody molecules, including whole IgG antibodies and smaller fragments like sc(Fv)2. google.com This stabilizing effect is crucial for maintaining the biological activity and structural integrity of protein-based therapeutics and reagents during storage and handling. sigmaaldrich.com

Studies have shown that meglumine's stabilizing effect is often superior to that of sucrose, a commonly used excipient in protein formulations. google.com Meglumine has a stronger effect in suppressing the formation of aggregates in both liquid solutions and freeze-dried preparations. google.com This discovery has positioned meglumine as a valuable tool in the development of stable, high-concentration antibody solutions, which are critical for certain therapeutic applications. google.comnih.gov

Comparative Stabilizing Effects of Meglumine

| Stabilizer | Effect on Aggregation | Efficacy vs. Sucrose | Application State |

|---|---|---|---|

| Meglumine | Strong suppression | Superior | Liquid and Freeze-Dried |

| Sucrose | Moderate suppression | Baseline | Liquid and Freeze-Dried |

This table summarizes findings on the protein-stabilizing effects of meglumine from research and patent literature. google.com

The N-methyl-D-glucamine (meglumine) functional group is utilized in the synthesis of specialized chelating ion-exchange resins. researchgate.netmdpi.com These resins exhibit high selectivity for specific elements, most notably boron. researchgate.netmdpi.com The glucamine moiety, with its polyol structure, can form stable complexes with certain ions, allowing for their selective removal from complex solutions. wikipedia.org

In research, these resins are employed for:

Selective Ion Removal: Studying the removal of trace metal ions from aqueous solutions. seplite.com

Pre-concentration: Concentrating trace elements from environmental or biological samples for analysis. wikipedia.org

Purification: Purifying process streams by removing specific ionic impurities. purolite.com

The effectiveness of these resins relies on the unique chelating properties of the N-methyl-D-glucamine group, the same cation present in iotroxate methylglucamine salt. researchgate.net This application in separation science is a clear example of how a component of a contrast agent can have distinct and valuable utility in other fields of chemical research.

| Resin Functional Group | Primary Target Ion | Key Research Application |

| N-methyl-D-glucamine | Boron (as borate) | Removal from geothermal and desalinated water |

| Iminodiacetic Acid | Divalent Transition Metals (Cu, Ni, Zn) | Heavy metal remediation |

| Aminophosphonic Acid | Bismuth, Iron | Metals removal and recovery |

This table provides examples of functional groups used in chelating resins and their research applications. researchgate.netwikipedia.orgpurolite.com

Methodological Advancements in Experimental Imaging Research

The use of hepatobiliary-specific contrast agents like iotroxate methylglucamine salt has been instrumental in advancing experimental imaging methodologies. Its ability to opacify the biliary tree has enabled the development and refinement of specialized imaging techniques. For instance, it has been a key component in the use of three-dimensional drip infusion CT cholangiography. researchgate.net This technique provides detailed visualization of the biliary system, which can be superior to conventional CT scans using standard urographic contrast materials, especially in the detection of hepatic tumors. researchgate.netnih.gov By selectively enhancing the contrast of the liver and bile ducts, iotroxate methylglucamine salt allows researchers to better differentiate between healthy and tumorous tissue, contributing to the development of more sensitive diagnostic imaging protocols. nih.gov

Conceptual Frameworks for Next-Generation Contrast Agent Development

The development of intravenous cholangiographic contrast agents, including Iotroxate Methylglucamine Salt, represented a significant advancement in biliary tract imaging. However, the evolution of diagnostic imaging has led to new conceptual frameworks for the design of next-generation agents, driven by a demand for improved safety, enhanced diagnostic capabilities, and the ability to provide functional as well as anatomical information. The limitations of older iodinated agents have paved the way for sophisticated molecular imaging strategies, primarily centered around Magnetic Resonance Imaging (MRI).

A pivotal shift in the design of biliary contrast media has been the move from agents used for X-ray and Computed Tomography (CT) to hepatobiliary-specific MRI contrast agents. ajronline.orgrsna.org This transition reflects a conceptual leap from simply opacifying the bile ducts to interrogating the physiological function of hepatocytes. appliedradiology.comdartmouth.edu Recent global shortages of iodinated contrast media have further highlighted the need for diverse and advanced alternatives, accelerating research into these newer frameworks. healthimaging.comresearchgate.net

The core principle of modern hepatobiliary contrast agent design is the concept of targeted uptake and excretion . Unlike older agents that were more generally distributed, next-generation agents are engineered to be actively transported into functioning hepatocytes and subsequently excreted into the biliary system. nih.gov This dual-pathway functionality allows for a comprehensive liver examination, providing detailed vascular information in the early dynamic phase and functional biliary imaging in the delayed hepatobiliary phase. dartmouth.edunih.gov

The primary molecular targets for this approach are transporters located on the sinusoidal membrane of hepatocytes, such as organic anion-transporting polypeptides (OATPs). appliedradiology.com By designing molecules that are substrates for these transporters, researchers can ensure selective accumulation within the liver cells, leading to strong signal enhancement of the liver parenchyma and subsequent visualization of the biliary tree as the agent is excreted. appliedradiology.comnih.gov

This framework has led to the successful development of gadolinium-based contrast agents (GBCAs) with hepatobiliary properties. These agents offer significant advantages by enabling both morphological and functional assessment in a single MRI examination. dartmouth.edunih.gov

The table below outlines the properties of two such agents that exemplify this modern conceptual framework.

| Feature | Gadoxetate Disodium (Gd-EOB-DTPA) | Gadobenate Dimeglumine (Gd-BOPTA) |

| Primary Uptake Mechanism | Actively transported into hepatocytes via OATPs. appliedradiology.com | Primarily an extracellular agent with some active transport into hepatocytes. nih.gov |

| Hepatobiliary Excretion | Approximately 50% excreted via the biliary system. radiopaedia.org | Approximately 3-5% excreted via the biliary system. nih.gov |

| Imaging Phases | Dynamic (arterial, portal venous) and delayed hepatobiliary phase (peak at ~20 mins). appliedradiology.comnih.gov | Dynamic (arterial, portal venous) and delayed hepatobiliary phase (peak at ~45-120 mins). appliedradiology.comradiopaedia.org |

| Key Diagnostic Application | Characterization of focal liver lesions; functional biliary imaging; detection of bile leaks. ajronline.orgnih.govnih.gov | Characterization of focal liver lesions; delayed phase improves lesion detection. rsna.orgnih.gov |

Building on this foundation, future conceptual frameworks are aimed at overcoming the limitations of current agents and expanding diagnostic capabilities. Key future directions include:

Quantitative Imaging : Developing agents and imaging techniques that can move beyond qualitative assessment to quantify liver function and grade the severity of diseases like cirrhosis. rsna.orgdartmouth.edu

Non-Gadolinium Agents : Research into new molecular cores, such as manganese ferrite, to create the next generation of liver-specific agents that offer faster, more sensitive, and higher-resolution imaging without the use of gadolinium. oup.com

Molecular and Cellular Targeting : Designing agents that can target specific biomarkers associated with biliary disease, potentially allowing for earlier and more specific diagnoses of conditions like cholangiocarcinoma or primary sclerosing cholangitis.

These evolving conceptual frameworks illustrate a clear trajectory away from simple contrast opacification towards highly specific, functional, and quantitative assessments of the hepatobiliary system, aiming to provide clinicians with more precise and prognostically valuable diagnostic information.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.